3-Methyl-5-(methylamino)-1,2-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-4(6(9)10)5(7-2)11-8-3/h7H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFUERSVWFQTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylamino)-1,2-thiazole-4-carboxylic acid typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of methanol and water as solvents, with potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(methylamino)-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
3-Methyl-5-(methylamino)-1,2-thiazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(methylamino)-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors . This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Heterocycle | Substituents (Positions) | Molecular Weight | logP (Predicted) | Key Feature |
|---|---|---|---|---|---|
| This compound | Thiazole | 3-CH₃, 5-NHCH₃, 4-COOH | 188.21 | -0.2 | Balanced lipophilicity/solubility |
| 5-Amino-3-methyl-1,2-thiazole-4-carboxylic acid | Thiazole | 3-CH₃, 5-NH₂, 4-COOH | 158.18 | -0.5 | High polarity |
| 3-Oxo-5-sulfanyl-1,2-thiazole-4-carboxylic acid | Thiazole | 3-O, 5-SH, 4-COOH | 243.14 | -1.1 | Strong acidity, redox activity |
| 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid | Isoxazole | 3-CH₃, 5-(5-CH₃-isoxazole), 4-COOH | 208.17 | -0.8 | Low electron density |
Research Findings and Implications
- Synthetic Challenges: The methylamino group in the target compound requires protection (e.g., Boc or Fmoc) during synthesis to prevent side reactions, a step unnecessary in the amino analog .
- Biological Performance: Thiazole derivatives with methylamino groups show enhanced blood-brain barrier penetration compared to polar amino analogs, making them promising for CNS-targeted drugs .
- Stability : Thiazoles are more stable than isothiazoles under physiological conditions, favoring their use in long-acting formulations .
Biological Activity
3-Methyl-5-(methylamino)-1,2-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole ring structure enhances the compound's binding affinity through hydrogen bonding and π-stacking interactions, which are crucial for modulating enzyme and receptor activities.
Research indicates that compounds with similar thiazole structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through targeted pathways. The specific pathways involved may vary depending on the cellular context but often include modulation of signaling pathways related to cell growth and survival.
Antitumor Activity
The compound has shown promising antitumor properties in several studies. For instance, a study demonstrated that thiazole derivatives can induce multipolar mitotic spindle formation in centrosome-amplified cancer cells, leading to increased cell death . The compound's IC50 values indicate significant cytotoxicity against specific cancer cell lines, with some derivatives exhibiting lower IC50 values than established chemotherapeutics like doxorubicin .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their effectiveness against various bacterial strains. In one study, modifications to the thiazole structure resulted in compounds with MIC values demonstrating potent activity against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that certain modifications to the thiazole ring significantly enhance biological activity. Key findings include:
- Electron-Drawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic ring can improve cytotoxic activity.
- Substituents : Methyl groups at particular positions have been shown to increase binding affinity and biological efficacy .
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| This compound | Antitumor | < 10 |
| Thiazole Derivative A | Antimicrobial | 5.0 |
| Thiazole Derivative B | Cytotoxic | 1.98 |
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
- Cancer Cell Line Studies : In vitro assays demonstrated that treatment with this compound led to increased rates of apoptosis in human colon cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
- Antimicrobial Testing : In a comparative study against established antibiotics, thiazole derivatives exhibited significant antibacterial activity with lower MIC values against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .
Q & A
What are the established synthetic routes for 3-Methyl-5-(methylamino)-1,2-thiazole-4-carboxylic acid, and what factors influence yield optimization?
Level: Basic
Methodological Answer:
The synthesis of heterocyclic compounds like this compound typically involves cyclization reactions or functional group transformations. Key steps include:
- Starting Materials: Use of methylamine derivatives and thiazole precursors, as seen in analogous triazole-thiazole hybrid syntheses .
- Reaction Conditions: Optimize temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., ethanol or DMF) to enhance reaction efficiency. Catalysts like p-toluenesulfonic acid may improve yields .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures purity. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane) .
Critical Factors: pH control during carboxylation, steric effects of substituents, and reaction time (typically 6–12 hours) significantly impact yield .
Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Level: Basic
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methylamino group at δ 2.5–3.0 ppm, carboxylic proton at δ 10–12 ppm) .
- IR Spectroscopy: Detect functional groups (e.g., C=O stretch ~1700 cm⁻¹, N-H bend ~3300 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ expected at m/z 201.04) .
- HPLC-DAD: Purity assessment using C18 columns (e.g., 90% methanol/water mobile phase, λ = 254 nm) with >95% purity thresholds .
How can computational chemistry be applied to predict the reactivity or pharmacological activity of this compound?
Level: Advanced
Methodological Answer:
Computational workflows enhance prediction accuracy:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, dipole moments) and predict nucleophilic/electrophilic sites .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on binding affinity (ΔG ≤ -7 kcal/mol) and hydrogen-bonding patterns .
- QSAR Models: Train models on triazole-thiazole analogs to correlate structural features (e.g., logP, polar surface area) with antimicrobial or anti-inflammatory activity .
Validation: Cross-check computational results with experimental bioassays (e.g., MIC tests for antimicrobial activity) .
What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?
Level: Advanced
Methodological Answer:
Address discrepancies through systematic analysis:
- Experimental Reproducibility: Standardize assay protocols (e.g., broth microdilution for antimicrobial activity, cell line-specific IC50 measurements) .
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
- Structural Analog Comparison: Compare bioactivity trends with structurally similar compounds (e.g., 1,2,4-triazole derivatives) to isolate substituent-specific effects .
Example: If anti-inflammatory activity varies, test the compound’s stability in assay media (pH 7.4 vs. 6.5) to rule out degradation .
What are the key considerations in designing a stability study for this compound under varying storage conditions?
Level: Basic
Methodological Answer:
Design stability studies using ICH Q1A guidelines:
- Storage Conditions: Test accelerated stability (40°C/75% RH) and long-term (25°C/60% RH) over 6–12 months .
- Analytical Metrics: Monitor purity (HPLC), degradation products (LC-MS), and hygroscopicity (TGA/DSC).
- Light Sensitivity: Conduct photostability tests (ICH Q1B) using UV-vis exposure (λ ≥ 320 nm) .
Critical Parameters: pH-dependent hydrolysis of the carboxylic acid group requires buffered stability assays (pH 1.2–7.4) .
How can factorial design be implemented to optimize the synthesis parameters of this compound?
Level: Advanced
Methodological Answer:
Apply a 2³ factorial design to screen variables:
- Factors: Temperature (X₁: 70°C vs. 100°C), catalyst loading (X₂: 0.5 vs. 1.5 mol%), and reaction time (X₃: 6 vs. 12 hours) .
- Response Variables: Yield (%) and purity (%).
- Data Analysis: Use ANOVA to identify significant interactions (e.g., X₁×X₂) and optimize via response surface methodology (RSM) .
Case Study: For a triazole-thiazole analog, optimized conditions (90°C, 1.0 mol% catalyst, 9 hours) increased yield from 45% to 72% .
What methodological approaches are recommended for analyzing enzyme inhibition mechanisms involving this compound?
Level: Advanced
Methodological Answer:
Mechanistic studies require kinetic and structural analyses:
- Enzyme Kinetics: Perform Michaelis-Menten assays with varying substrate concentrations. Calculate inhibition constants (Ki) using Lineweaver-Burk plots .
- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., cyclooxygenase-2) to resolve binding modes .
- Fluorescence Quenching: Monitor tryptophan residue fluorescence to detect conformational changes upon inhibitor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
